![molecular formula C11H12N4O2S B7501401 N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide, also known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCC is a cyclic peptide-based compound with a molecular weight of 293.35 g/mol.
Wirkmechanismus
The mechanism of action of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide is not yet fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the body weight, organ weight, or histological structure of major organs in animal studies. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has also been found to exhibit good stability and solubility in aqueous solutions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability and solubility in aqueous solutions. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has some limitations, including its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research on N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide. One potential direction is to investigate the mechanism of action of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide in more detail to fully understand its anticancer and antibacterial properties. Another direction is to explore the potential of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide as a drug candidate for the treatment of cancer and bacterial infections. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide in vivo. Finally, the synthesis of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide and its derivatives can be optimized to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide involves the condensation of pyridine-4-carboxylic acid and thiourea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-(pyridine-4-carbonylamino)thiophenol. The intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has also been found to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Eigenschaften
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-9(7-1-2-7)13-11(18)15-14-10(17)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,17)(H2,13,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJCNCZCQRJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

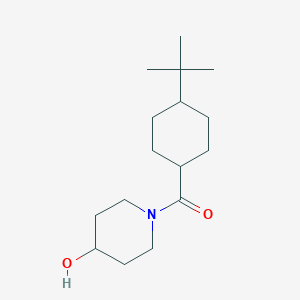
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
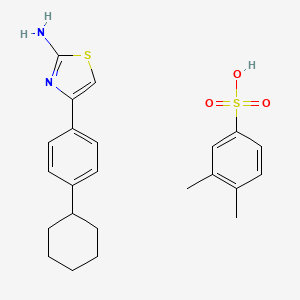
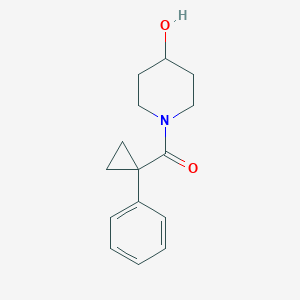
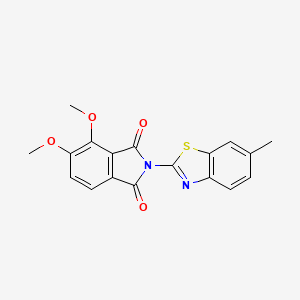
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
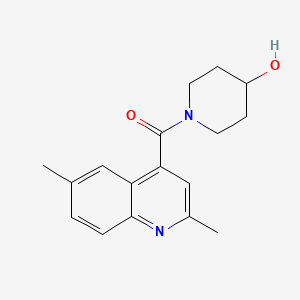
![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)